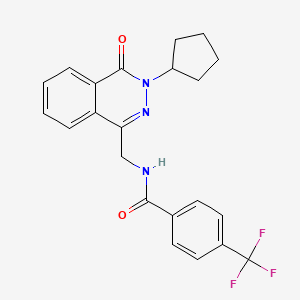
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H20F3N3O2 and its molecular weight is 415.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, supported by relevant data and case studies.
Structural Characteristics
The compound features a phthalazine core with a cyclopentyl substituent and a trifluoromethyl group on the benzamide moiety. Its molecular formula is C21H20F3N3O with a molecular weight of approximately 421.4 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound can be approached through various synthetic routes, often involving the reaction of phthalazine derivatives with trifluoromethyl-substituted benzamides. The synthetic pathways typically involve:
- Formation of Phthalazine Derivative : Starting from commercially available phthalazine or its derivatives.
- Cyclization : Introducing the cyclopentyl group through cyclization reactions.
- Final Coupling : Attaching the trifluoromethylbenzamide moiety via amide bond formation.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in antimicrobial and anticancer domains. Here are some key findings regarding the biological activity of this compound:
Anticancer Activity
Studies have shown that phthalazine derivatives can inhibit various cancer cell lines. For instance, similar compounds have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Properties
Compounds with triazole and phthalazine structures have demonstrated significant antimicrobial activity against a range of pathogens. The mechanism often involves interference with nucleic acid synthesis or inhibition of key metabolic enzymes .
Enzyme Inhibition
The compound is hypothesized to interact with specific enzymes involved in disease processes, potentially functioning as an inhibitor for targets such as poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Fluoro-phthalazine | Fluorine substitution on phthalazine | Antimicrobial |
| 5-(4-Chlorophenyl)-triazolidine | Triazolidine core | Anticancer |
| 4-Oxo-phthalazine derivatives | Various substitutions on phthalazine | Antiviral |
| N-(phenylmethyl)-triazole | Triazole ring system | Antifungal |
Case Studies
- Anticancer Efficacy : A study involving a related phthalazine derivative demonstrated a significant reduction in tumor growth in xenograft models, highlighting the potential of these compounds in cancer therapy .
- Antimicrobial Testing : In vitro assays showed that certain derivatives effectively inhibited bacterial growth, suggesting that this compound could be developed into a potent antimicrobial agent .
特性
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c23-22(24,25)15-11-9-14(10-12-15)20(29)26-13-19-17-7-3-4-8-18(17)21(30)28(27-19)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIBXFLBJJBKLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














